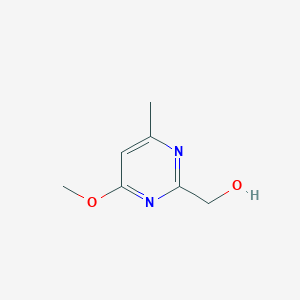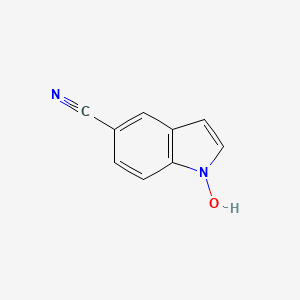![molecular formula C8H12N4 B13109326 6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)
6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine is a heterocyclic compound that features a pyrido-pyrazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving alkylation, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine is unique due to its specific structural features and the presence of a pyrazine ring fused with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
6-methyl-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-6-7(5-12)11-8(9)4-10-6/h4H,2-3,5H2,1H3,(H2,9,11) |
Clave InChI |
RTBBLCQCHJYUOC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=NC=C(N=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)

![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)



